molecular formula C20H24N2O B2909652 1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one CAS No. 1356768-74-5

1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one

Cat. No.: B2909652
CAS No.: 1356768-74-5
M. Wt: 308.425
InChI Key: WNKXEDOSWQXVID-UHFFFAOYSA-N
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Description

1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one is a synthetic compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings known for their significant strain and unique reactivity.

Preparation Methods

The synthesis of 1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Functionalization: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the azetidine intermediate under basic conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-{[Benzyl(propyl)amino]methyl}-4-phenylazetidin-2-one can be compared with other azetidine derivatives and similar heterocyclic compounds:

    Azetidine Derivatives: Compounds like 4-phenylazetidin-2-one and 1-benzyl-4-phenylazetidin-2-one share structural similarities but differ in their substituents, leading to variations in reactivity and biological activity.

    Benzimidazole Derivatives: Benzimidazole compounds, known for their diverse pharmacological activities, can be compared to azetidines in terms of their heterocyclic nature and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[[benzyl(propyl)amino]methyl]-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-13-21(15-17-9-5-3-6-10-17)16-22-19(14-20(22)23)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXEDOSWQXVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)CN2C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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